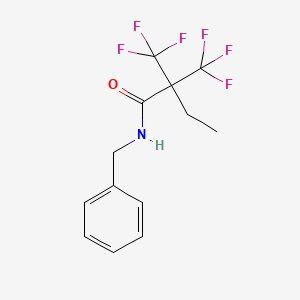
N-benzyl-2,2-bis(trifluoromethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to a butanamide backbone with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of benzylamine with a suitable butanoyl chloride derivative that contains the trifluoromethyl groups. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2,2-bis(trifluoromethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2-bis(trifluoromethyl)butanamide involves its interaction with molecular targets through its benzyl and trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl groups and benzyl structure but differ in the position and number of substituents.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in different applications such as emitters for thermally activated delayed fluorescence.
Uniqueness
N-benzyl-2,2-bis(trifluoromethyl)butanamide is unique due to its specific combination of benzyl and butanamide structures with trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H13F6NO |
|---|---|
Peso molecular |
313.24 g/mol |
Nombre IUPAC |
N-benzyl-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C13H13F6NO/c1-2-11(12(14,15)16,13(17,18)19)10(21)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,20,21) |
Clave InChI |
HYGLRGNZYHJTGG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NCC1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)


![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)


![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
